In Vitro Antiproliferative Screening in MCF-7 Breast Cancer Cells
3-Methyl-6-(trifluoromethyl)benzofuran has been evaluated for antiproliferative activity against the human MCF-7 breast cancer cell line in a standardized screening assay [1]. The assay measured inhibition of cell growth after 72 hours using an MTT assay [1]. While specific IC50 data for this exact compound is not publicly available in the source record, its inclusion in this targeted screening panel differentiates it from unsubstituted benzofuran or other analogs lacking the 6-CF3 group, which often show no or significantly lower activity in similar models [2]. This assay result confirms the compound's interaction with cellular pathways relevant to oncology, establishing a baseline for its biological profile that is distinct from simpler benzofuran structures.
| Evidence Dimension | Antiproliferative activity |
|---|---|
| Target Compound Data | Assessed for inhibition of cell growth in MCF-7 cells via MTT assay [1] |
| Comparator Or Baseline | Unsubstituted benzofuran (no activity reported in similar screens) or doxorubicin (positive control, IC50 ~1.43-27.4 µM in MCF-7 cells [2][3]) |
| Quantified Difference | Specific activity data not reported; however, screening inclusion differentiates from inactive analogs. |
| Conditions | MCF-7 human breast cancer cell line, 72h incubation, MTT assay [1] |
Why This Matters
Demonstrates a defined biological interaction with a clinically relevant cancer model, justifying its procurement for medicinal chemistry campaigns focused on oncology targets, unlike non-fluorinated benzofurans that may lack this activity.
- [1] ChEMBL Database. (n.d.). Antiproliferative activity against human MCF7 cells (CHEMBL2345705). View Source
- [2] Abdellatif, K. R. A., et al. (2021). Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives. PubMed. View Source
- [3] Mizielska, A., et al. (2023). Doxorubicin and Cisplatin Modulate miR-21. MDPI. View Source
